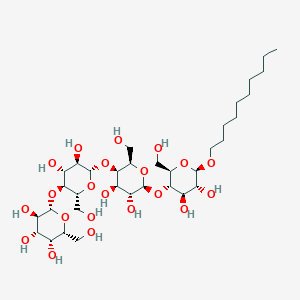
Lac beta(1-4)Lac-beta-C10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lac beta(1-4)Lac-beta-C10 typically involves the glycosylation of lactose with a decyl alcohol. This reaction is catalyzed by an enzyme such as β-glucosidase in organic solvents or ionic liquids . The reaction conditions include a temperature of around 30°C and the presence of co-solvents like acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yields. The product is then purified through techniques such as centrifugal evaporation from an aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions
Lac beta(1-4)Lac-beta-C10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include decyl aldehyde, decyl alcohol, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Lac beta(1-4)Lac-beta-C10 has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of Lac beta(1-4)Lac-beta-C10 involves its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in solubilizing lipid bilayers and enhancing the permeability of cell membranes . The compound targets membrane proteins and disrupts their structure, facilitating the study of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but a shorter alkyl chain.
Dodecyl β-D-glucopyranoside: Similar structure but with a longer alkyl chain, offering different solubility properties.
Uniqueness
Lac beta(1-4)Lac-beta-C10 is unique due to its specific combination of two lactose units and a decyl chain, providing a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and enhancing the permeability of cell membranes .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQMJAOTJPXDB-XQKMEKMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


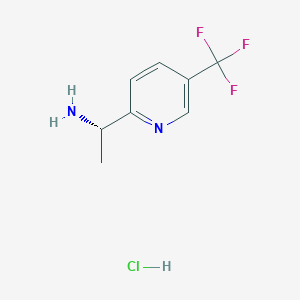


![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)
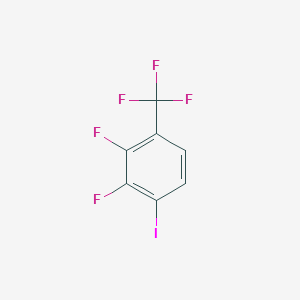


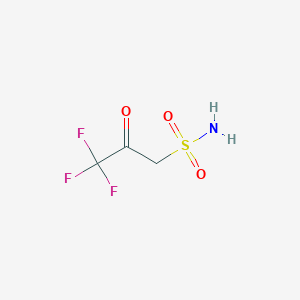
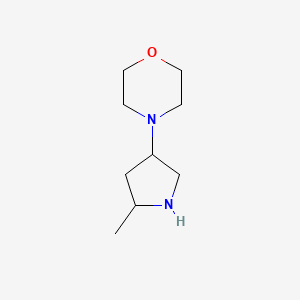
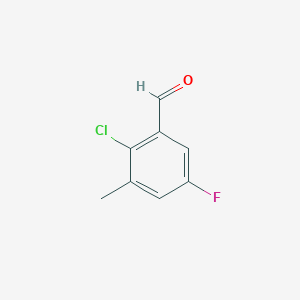
![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
